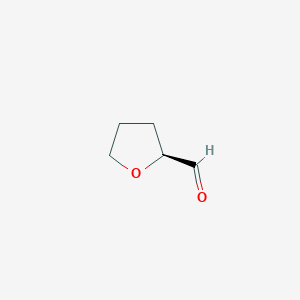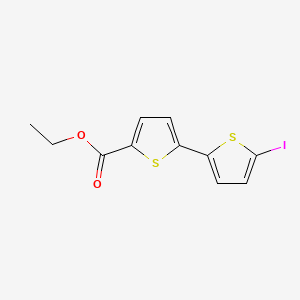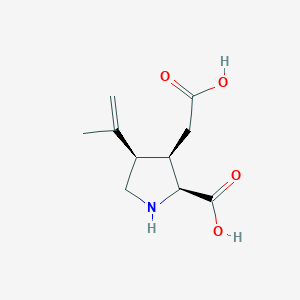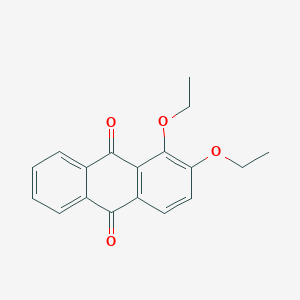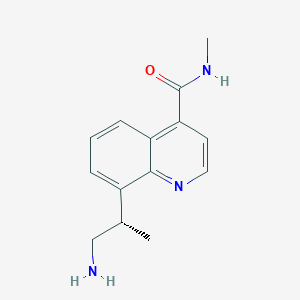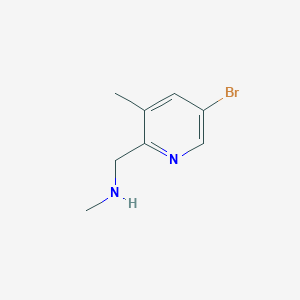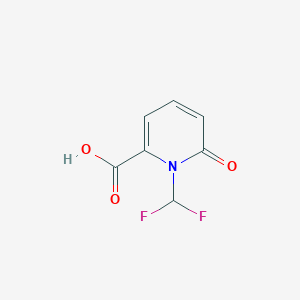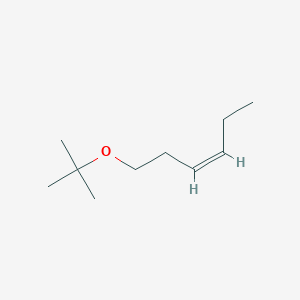![molecular formula C11H8Cl2N4O2S B15250012 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide CAS No. 652974-53-3](/img/structure/B15250012.png)
2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is a chemical compound with the molecular formula C11H8Cl2N4O2S It is a heterocyclic aromatic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxyphenylthioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the hydroxyphenylthioacetamide group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine group attached to the ring .
Scientific Research Applications
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
4,6-Diphenyl-1,3,5-triazin-2-yl derivatives: Used as UV light absorbers and stabilizers.
Uniqueness
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652974-53-3 |
|---|---|
Molecular Formula |
C11H8Cl2N4O2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfanylacetamide |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-9-15-10(13)17-11(16-9)19-6-1-3-7(4-2-6)20-5-8(14)18/h1-4H,5H2,(H2,14,18) |
InChI Key |
GBWLQDCSGDWXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


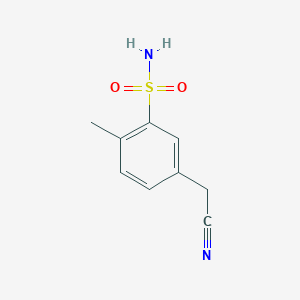
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
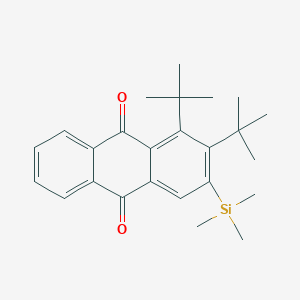
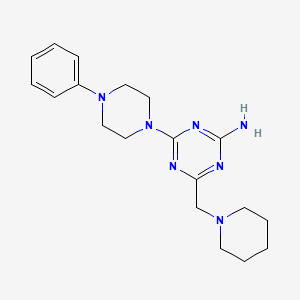
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
